

IUPAC name for 2-[3-(trifluoromethyl)phenyl]pyrrolidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-[3-(Trifluoromethyl)phenyl]pyrrolidine

Cat. No.: B008950

[Get Quote](#)

An In-depth Technical Guide: **2-[3-(Trifluoromethyl)phenyl]pyrrolidine**

A Privileged Scaffold for Modern Drug Discovery and Agrochemical Design

Abstract

The **2-[3-(trifluoromethyl)phenyl]pyrrolidine** scaffold represents a confluence of two highly valued structural motifs in modern chemistry: the saturated, stereochemically rich pyrrolidine ring and the metabolically robust trifluoromethylphenyl group. The pyrrolidine ring, a cornerstone of numerous natural products and synthetic drugs, offers a three-dimensional architecture ideal for exploring complex biological target spaces.^[1] Concurrently, the trifluoromethyl group is a bioisostere of choice for enhancing key drug-like properties, including metabolic stability, membrane permeability, and binding affinity, by altering electronic and lipophilic characteristics.^{[2][3]} This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth insights into the nomenclature, physicochemical properties, synthesis, analytical characterization, and potential applications of this versatile chemical entity. By synthesizing data from structurally related compounds and established chemical principles, this document elucidates the rationale behind its utility as a key building block in the development of next-generation pharmaceuticals and agrochemicals.

Introduction to the 2-Arylpyrrolidine Scaffold

The strategic combination of specific molecular fragments is a foundational principle in medicinal chemistry. The title compound, **2-[3-(trifluoromethyl)phenyl]pyrrolidine**, is an exemplary case, merging the distinct advantages of its constituent parts.

The Significance of the Pyrrolidine Ring in Medicinal Chemistry

The five-membered, saturated pyrrolidine heterocycle is a "privileged scaffold," frequently appearing in the structures of biologically active compounds.[\[1\]](#) Its significance is rooted in several key features:

- Three-Dimensionality: Unlike flat aromatic rings, the non-planar, puckered conformation of the pyrrolidine ring allows for precise spatial orientation of substituents, enabling a more effective exploration of three-dimensional protein binding pockets.[\[1\]](#)
- Stereochemical Complexity: The presence of one or more chiral centers provides opportunities for creating stereoisomers with distinct biological profiles and selectivities.
- Physicochemical Properties: The basic nitrogen atom can serve as a hydrogen bond acceptor or be protonated at physiological pH, enhancing aqueous solubility and enabling critical interactions with biological targets.

The Role of the Trifluoromethyl Group

The introduction of a trifluoromethyl (-CF₃) group onto an aromatic ring is a widely employed strategy in drug design to optimize pharmacokinetic and pharmacodynamic profiles.[\[4\]](#)[\[5\]](#) Its benefits include:

- Metabolic Stability: The high strength of the C-F bond makes the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, often increasing a drug's half-life.
- Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.[\[2\]](#)
- Modulation of Electronic Properties: As a strong electron-withdrawing group, it can alter the pKa of nearby functionalities and influence binding interactions such as dipole-dipole and hydrogen bonding.

- Enhanced Binding Affinity: The -CF₃ group can participate in unique, non-covalent interactions (e.g., orthogonal multipolar interactions) within a protein's active site, leading to improved potency.

Rationale for the Investigation of 2-[3-(Trifluoromethyl)phenyl]pyrrolidine

The specific linkage of the 3-(trifluoromethyl)phenyl group at the 2-position of the pyrrolidine ring creates a chiral building block with significant potential. Its structural isomers, such as 2-(2-(trifluoromethyl)phenyl)pyrrolidine and its 4-substituted counterpart, are recognized as valuable intermediates in the synthesis of agents targeting neurological disorders and in agrochemical development.^[2] This specific regioisomer is therefore a logical target for synthetic exploration, offering a unique vector for substituent placement in combinatorial library design aimed at discovering novel bioactive molecules.

Nomenclature, Structure, and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The unambiguous IUPAC name for the topic compound is **2-[3-(trifluoromethyl)phenyl]pyrrolidine**. Its structure consists of a pyrrolidine ring substituted at the C2 position with a phenyl group, which in turn is substituted at its meta (C3) position with a trifluoromethyl group.

Stereochemistry

The C2 carbon of the pyrrolidine ring is a stereocenter. Consequently, the compound exists as a pair of enantiomers:

- (R)-**2-[3-(trifluoromethyl)phenyl]pyrrolidine**
- (S)-**2-[3-(trifluoromethyl)phenyl]pyrrolidine**

The synthesis of a single enantiomer or the separation of the racemic mixture is often critical, as different stereoisomers can exhibit vastly different pharmacological activities and toxicities.

Physicochemical Properties

The following table summarizes the predicted and calculated physicochemical properties for the parent compound.

Property	Value	Source/Method
Molecular Formula	C ₁₁ H ₁₂ F ₃ N	-
Molecular Weight	215.21 g/mol	Calculated[6]
Appearance	Predicted: Colorless to pale yellow oil or low-melting solid	Analogy
Predicted logP	2.5 - 3.0	Computational (Analogy to[6])
Predicted pKa (Conjugate Acid)	9.5 - 10.5	Analogy to pyrrolidine derivatives
Hydrogen Bond Donors	1	Calculated
Hydrogen Bond Acceptors	1 (N atom) + 3 (F atoms)	Calculated

Synthesis and Derivatization Strategies

While a specific, published synthesis for **2-[3-(trifluoromethyl)phenyl]pyrrolidine** is not readily available, a robust synthetic route can be proposed based on established organometallic and heterocyclic chemistry principles.

Retrosynthetic Analysis

A logical retrosynthetic pathway involves disconnecting the C-N bond within the pyrrolidine ring, leading back to a linear amino-halide precursor, which can be derived from a commercially available ketone. This approach is advantageous as it allows for the late-stage introduction of the amine.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis of **2-[3-(trifluoromethyl)phenyl]pyrrolidine**.

Proposed Synthetic Protocol: Reductive Amination and Cyclization

This protocol is a self-validating system where the progress of each step can be monitored by standard analytical techniques (TLC, GC-MS, NMR). The causality for each reagent choice is explained.

Step 1: Synthesis of 1-bromo-3-(3-(trifluoromethyl)phenyl)-3-oxopropane

- To a solution of 3'-(trifluoromethyl)acetophenone (1.0 eq) in a suitable solvent like diethyl ether or THF, add a brominating agent such as N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator (e.g., AIBN, catalytic amount).
- Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
 - **Rationale:** This step creates an α -haloketone, a key intermediate for extending the carbon chain.
- Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Chain Extension via Grignard Reaction

- Prepare a Grignard reagent from 2-bromoethanol using magnesium turnings (1.5 eq) in anhydrous THF.

- Add the α -haloketone from Step 1 (1.0 eq) dropwise to the Grignard solution at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
 - Rationale: This step adds the remaining two carbons required for the pyrrolidine ring.
- Quench the reaction carefully with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

Step 3: Reductive Amination and In-situ Cyclization

- Dissolve the crude alcohol from Step 2 in methanol. Add an ammonia source, such as ammonium acetate (5-10 eq).
- Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise.
 - Rationale: NaBH₃CN is chosen because it selectively reduces the imine formed in-situ without reducing the ketone, facilitating the reductive amination pathway.
- Stir the reaction at room temperature overnight. The primary amine formed will undergo an intramolecular SN₂ reaction, displacing the bromide to form the pyrrolidine ring.
- Quench the reaction, basify with NaOH to pH > 10, and extract the final product with dichloromethane.
- Purify by column chromatography or distillation to yield **2-[3-(trifluoromethyl)phenyl]pyrrolidine**.

Key Derivatization Reactions

The secondary amine of the pyrrolidine ring is a versatile handle for creating chemical libraries.

Standard reactions include:

- N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
- N-Alkylation: Reaction with alkyl halides to form tertiary amines.

- N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
- Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce substituted alkyl groups.

Analytical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

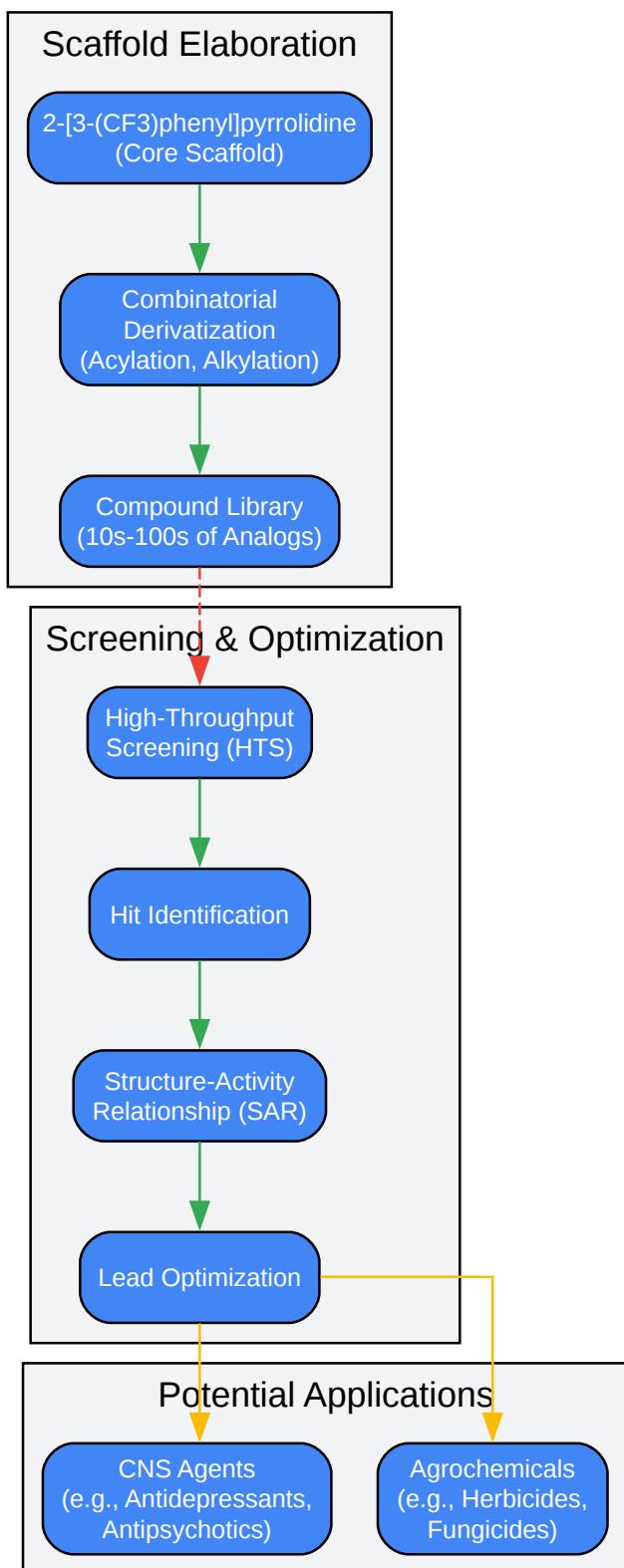
Predicted Spectroscopic Data

The following table outlines the expected spectroscopic signatures for **2-[3-(trifluoromethyl)phenyl]pyrrolidine**.

Technique	Feature	Expected Observation	Rationale
¹ H NMR	Aromatic Protons	Multiplets between δ 7.4-7.8 ppm	Deshielded protons of the substituted phenyl ring.
C2-H Proton	Triplet or multiplet around δ 4.0-4.5 ppm	Methine proton adjacent to the nitrogen and phenyl ring.	
Pyrrolidine Protons	Multiplets between δ 1.8-3.5 ppm	Diastereotopic protons of the saturated ring.	
N-H Proton	Broad singlet, δ 1.5-3.0 ppm (variable)	Exchangeable proton.	
¹³ C NMR	Aromatic Carbons	Signals between δ 120-150 ppm	Phenyl ring carbons.
CF ₃ Carbon	Quartet around δ 124 ppm ($J \approx 272$ Hz)	Characteristic C-F coupling.	
C2 Carbon	Signal around δ 60-65 ppm	Methine carbon attached to nitrogen.	
Pyrrolidine Carbons	Signals between δ 25-50 ppm	Aliphatic carbons of the ring.	
¹⁹ F NMR	CF ₃ Group	Singlet around δ -63 ppm	Standard chemical shift for an aryl-CF ₃ group. ^{[7][8]}
IR Spec.	N-H Stretch	3300-3400 cm ⁻¹ (sharp, medium)	Secondary amine stretch.
C-H Stretch	2850-3000 cm ⁻¹	Aliphatic and aromatic C-H.	
C-F Stretch	1100-1350 cm ⁻¹ (strong, multiple bands)	Characteristic, strong C-F bond absorptions.	

Mass Spec. (EI)	Molecular Ion (M^+)	m/z 215	Corresponds to the molecular weight.
Major Fragments	m/z 214 ($M-H^+$), m/z 146 ($M-C_4H_8N^+$)		Loss of a proton and fragmentation of the pyrrolidine ring.

Experimental Protocol: NMR Sample Preparation


- Accurately weigh 5-10 mg of the purified compound.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a 5 mm NMR tube.^[9]
 - Rationale: $CDCl_3$ is a good first choice for general organic compounds. $DMSO-d_6$ is useful for ensuring the N-H proton is clearly visible and not rapidly exchanging.
- Acquire 1H , ^{13}C , and ^{19}F NMR spectra on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal resolution. For ^{13}C NMR, a sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of the isotope.^[9]

Applications in Drug Discovery and Agrochemicals

The **2-[3-(trifluoromethyl)phenyl]pyrrolidine** scaffold is a prime candidate for library synthesis programs targeting a range of biological systems.

Role as a Key Building Block and Discovery Workflow

This molecule serves as an excellent starting point for generating a diverse library of compounds for high-throughput screening. The workflow illustrates how the core scaffold is elaborated and advanced through the discovery pipeline.

[Click to download full resolution via product page](#)

Caption: Drug and agrochemical discovery workflow starting from the core scaffold.

Potential Therapeutic and Agrochemical Targets

- Central Nervous System (CNS) Agents: Phenylpiperidine and phenylpyrrolidine derivatives are well-established pharmacophores for CNS targets. The lipophilicity imparted by the -CF₃ group can facilitate blood-brain barrier penetration. Potential applications include the development of novel selective serotonin reuptake inhibitors (SSRIs), dopamine receptor modulators, and anticonvulsants.[1][2]
- Agrochemicals: The compound shares structural features with the herbicide class of arylpyrrolidinone anilides, such as Tetflupyrolimet, which inhibits dihydroorotate dehydrogenase.[10][11][12] This suggests that derivatives could be explored as novel herbicides, fungicides, or pesticides, where the trifluoromethyl group contributes to potency and environmental stability.[2][13]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **2-[3-(trifluoromethyl)phenyl]pyrrolidine** is not available, a conservative approach to handling should be adopted based on data from analogous compounds.[14]

- Hazard Identification: Assumed to be harmful if swallowed or inhaled and to cause skin and eye irritation.[15] Compounds containing the trifluoromethyl-pyrrolidine moiety are classified as skin corrosives.[14]
- Recommended Handling Procedures:
 - Handle only in a well-ventilated area, preferably within a chemical fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15]
 - Avoid inhalation of vapors or mists.[16]
 - Keep away from heat, sparks, and open flames.[14]
- Storage and Stability:
 - Store in a tightly sealed container in a cool, dry, and well-ventilated place.

- Keep away from oxidizing agents.
- The compound is expected to be stable under recommended storage conditions.[\[17\]](#)

Conclusion and Future Outlook

2-[3-(Trifluoromethyl)phenyl]pyrrolidine stands as a chemical scaffold of considerable promise. It elegantly combines the stereochemical and functional advantages of the pyrrolidine ring with the potent, property-enhancing effects of the trifluoromethyl group. Its value as a key intermediate is clear, providing a robust platform for the generation of diverse chemical libraries aimed at a wide array of biological targets. Future research should focus on the development of efficient, stereoselective synthetic routes to access the individual (R) and (S) enantiomers. Elucidation of the structure-activity relationships of its derivatives will undoubtedly pave the way for the discovery of novel and effective therapeutic agents and agrochemicals, addressing unmet needs in human health and agriculture.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 124107648, Tetflupyrolimet.
- Wikipedia (2023). Tetflupyrolimet.
- Journal of Organic and Pharmaceutical Chemistry (2014). Synthesis of substituted N-aryl pyrrolo-quinolines and study of their antimicrobial activities.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3701153, 2-[4-(Trifluoromethyl)phenyl]pyrrolidine.
- Compendium of Pesticide Common Names (n.d.). tetflupyrolimet data sheet.
- University of Hertfordshire (n.d.). Tetflupyrolimet. Agriculture and Environment Research Unit (AERU).
- Gushchin, A. V., et al. (2022). First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III). *Molecules*, 27(9), 3010.
- Černuchová, P., et al. (2009). 2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles: Synthesis and reactions. *Arkivoc*, 2009(2), 313-326.
- Solvents & Petroleum Service, Inc. (2015). Safety Data Sheet.
- Krutošíková, A., et al. (2008). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. *Collection of Czechoslovak Chemical Communications*, 73(4), 547-560.
- Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. *Molecules*, 26(16), 4877.

- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. *Journal of Pesticide Science*, 46(2), 164-181.
- Research Outreach (2023). Trifluoromethylpyridine: Its chemistry and applications.
- Soni, R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. *Pharmaceuticals*, 15(10), 1222.
- DeRuiter, J., et al. (2009). Differentiation of the regioisomeric 2-, 3-, and 4-trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS. *Forensic Science International*, 188(1-3), 31-39.
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. *Journal of Pesticide Science*.
- Zaitsev, V. P., et al. (2023). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. *Molbank*, 2023(2), M1645.
- Khanum, G., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of 2-Amino-5-alkyl-N-(1-phenylethyl)thiophene-3-carboxamides. *Polycyclic Aromatic Compounds*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-[4-(Trifluoromethyl)phenyl]pyrrolidine | C₁₁H₁₂F₃N | CID 3701153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differentiation of the regioisomeric 2-, 3-, and 4-trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tetflupyrolimet | C19H16F4N2O2 | CID 124107648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Tetflupyrolimet - Wikipedia [en.wikipedia.org]
- 12. Tetflupyrolimet [sitem.herts.ac.uk]
- 13. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 14. fishersci.fi [fishersci.fi]
- 15. solventsandpetroleum.com [solventsandpetroleum.com]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [IUPAC name for 2-[3-(trifluoromethyl)phenyl]pyrrolidine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b008950#iupac-name-for-2-3-trifluoromethyl-phenyl-pyrrolidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com